molecular formula C29H38N4O10 B608756 Lymecycline CAS No. 992-21-2

Lymecycline

Cat. No. B608756
CAS RN: 992-21-2
M. Wt: 602.641
InChI Key: PZTCVADFMACKLU-UEPZRUIBSA-N
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Description

Molecular Structure Analysis

Lymecycline has a molecular formula of C29H38N4O10 . Its average mass is 602.633 Da and its monoisotopic mass is 602.258789 Da .


Chemical Reactions Analysis

Lymecycline, like other tetracyclines, exerts bacteriostatic actions on intracellular and extracellular bacteria, treating susceptible bacterial infections . It binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains .


Physical And Chemical Properties Analysis

Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels . It is partially cleared by the kidneys, like other tetracyclines . The half-life of lymecycline is approximately 8 hours .

Scientific Research Applications

  • Lyme Disease Treatment : Lymecycline is used in the treatment of Lyme disease caused by Borrelia burgdorferi. It has been studied for its efficacy in various forms of the disease, including neuroborreliosis and reactive arthritis. Studies show that long-term treatment with lymecycline in patients with acute reactive arthritis decreases the duration of arthritis, especially in those with Chlamydia trachomatis triggered reactive arthritis (Laasila, Laasonen, & Leirisalo-Repo, 2003); (Lauhio et al., 1991).

  • Inflammatory Acne Treatment : Lymecycline is effective in treating inflammatory acne. A study comparing lymecycline with minocycline found significant clinical improvements in patients with moderate to severe acne (Piérard‐franchimont et al., 2002).

  • Anticollagenolytic Potential : Research indicates that lymecycline possesses non-antimicrobial, anticollagenolytic properties, which may contribute to its therapeutic efficacy in the treatment of reactive arthritis (Lauhio et al., 1992).

  • Persistence of Borrelia burgdorferi : Despite its effectiveness against Lyme disease, studies have shown that B. burgdorferi can persist in some patients after antibiotic treatment, raising questions about the pathogenicity of antibiotic-tolerant persisters and their contribution to symptoms post-treatment (Embers et al., 2012).

Safety And Hazards

Lymecycline may cause esophageal irritation and ulceration, which can be prevented by drinking adequate fluids during administration . It also has the potential to cause photosensitivity . Lymecycline can lead to renal tubular acidosis or hepatic toxicity . It is also harmful if swallowed or inhaled and may cause an allergic skin reaction .

properties

IUPAC Name

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTCVADFMACKLU-UEPZRUIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

928.1±65.0
Record name Lymecycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections.
Record name Lymecycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lymecycline

CAS RN

992-21-2
Record name Lymecycline [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lymecycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lymecycline
Source European Chemicals Agency (ECHA)
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Record name LYMECYCLINE
Source FDA Global Substance Registration System (GSRS)
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